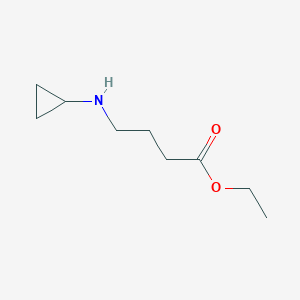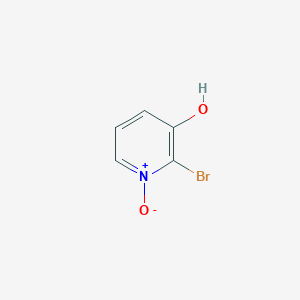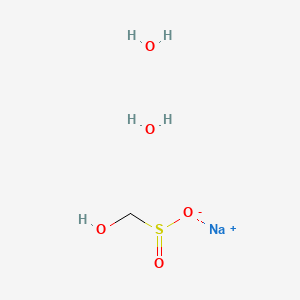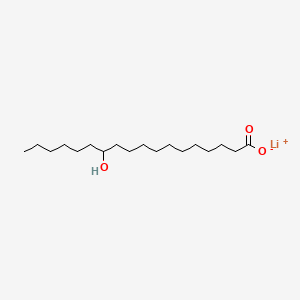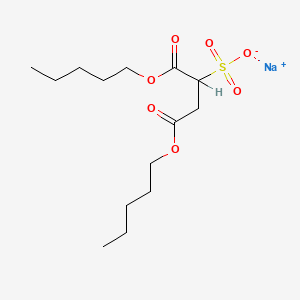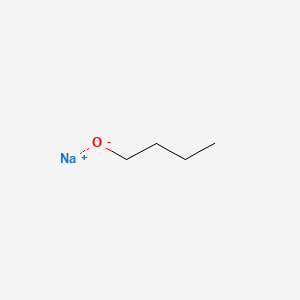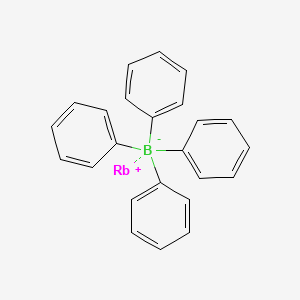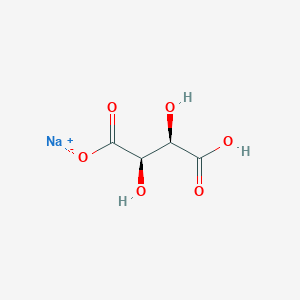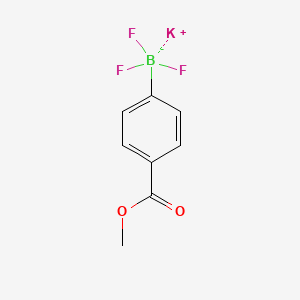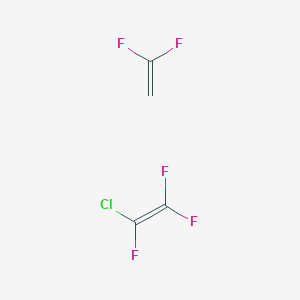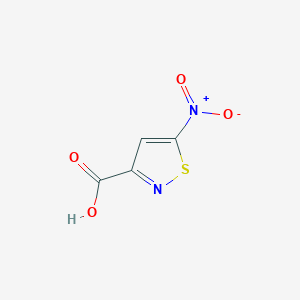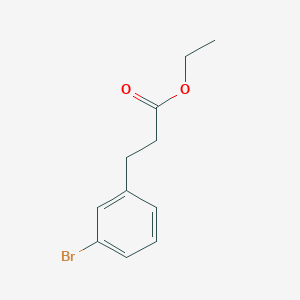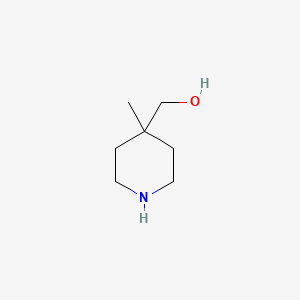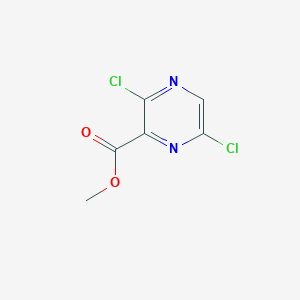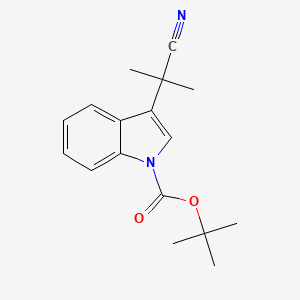
tert-butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate
Übersicht
Beschreibung
The compound “tert-butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate” likely belongs to the class of organic compounds known as indoles, which are aromatic heterocyclic compounds containing a benzene ring fused to a pyrrole ring . The “tert-butyl” and “2-cyanopropan-2-yl” groups are substituents on the indole structure. The “tert-butyl” group is an alkyl group, while the “2-cyanopropan-2-yl” group contains a nitrile functional group (–C≡N), which is often involved in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole ring, along with the attached “tert-butyl” and “2-cyanopropan-2-yl” groups . The exact structure would need to be confirmed using techniques such as X-ray crystallography .Chemical Reactions Analysis
Indoles are versatile compounds in organic chemistry and can undergo a variety of reactions. The presence of the nitrile group in the “2-cyanopropan-2-yl” substituent could make this compound a candidate for reactions such as hydrolysis, reduction, or the Strecker synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrile group could increase its polarity compared to other indoles .Wissenschaftliche Forschungsanwendungen
Cardioprotective Agents
A study by Cheng et al. (2006) identified tert-butyl 3-(5-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-4,5-dihydroisoxazole-3-carboxamido)butanoate as a potent inhibitor of malonyl-CoA decarboxylase (MCD), demonstrating its effectiveness in improving cardiac efficiency and function in ischemic heart diseases through the stimulation of glucose oxidation in rat hearts. This suggests the potential of tert-butyl derivatives as cardioprotective agents (Cheng et al., 2006).
Enantioselective Synthesis
Arvanitis et al. (1998) explored the enantioselective synthesis of 2-substituted 3-aminopropanoic acid derivatives, including tert-butyl bromoacetate, demonstrating its application in the synthesis of β-analogues of aromatic amino acids. This research outlines the utility of tert-butyl derivatives in synthesizing complex amino acid derivatives, which are crucial in medicinal chemistry and drug development (Arvanitis et al., 1998).
Catalytic Applications
Shen et al. (2012) demonstrated the use of tert-butyl 1-hydroxy-2-methyl-6-trifluoromethyl-1H-indole-3-carboxylate as a catalyst for the chemoselective aerobic oxidation of allylic and benzylic alcohols. This study underscores the catalytic versatility of tert-butyl derivatives in facilitating selective oxidation reactions, critical in synthetic organic chemistry (Shen et al., 2012).
Synthesis of Biologically Relevant Indoles
Kumar et al. (2020) reported a Cu(II)-catalyzed decarboxylative, intermolecular annulation process for synthesizing 3-(2-furanyl) indoles from 3-cyanoacetyl indoles and α,β-unsaturated carboxylic acids. This transformation showcases the role of tert-butyl derivatives in synthesizing indole structures, which are foundational in pharmaceuticals and agrochemicals (Kumar et al., 2020).
Novel Indoline Derivatives
Sharma et al. (2016) synthesized a new indoline derivative, tert-butyl 2′-amino-3′-cyano-6′-methyl-2-oxospiro[indoline-3,4′-pyran]-5′-carboxylate, exploring its spectral properties and crystal structure. This contribution highlights the expanding scope of tert-butyl derivatives in developing novel compounds with potential applications in materials science and drug design (Sharma et al., 2016).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl 3-(2-cyanopropan-2-yl)indole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-16(2,3)21-15(20)19-10-13(17(4,5)11-18)12-8-6-7-9-14(12)19/h6-10H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUIQGPPVFDFJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C(C)(C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635983 | |
| Record name | tert-Butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate | |
CAS RN |
380626-46-0 | |
| Record name | tert-Butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



